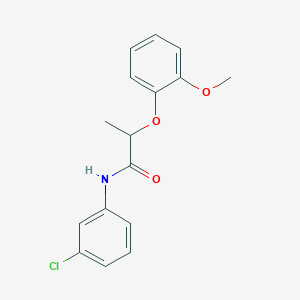
2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether is a synthetic organic compound that features a chlorophenoxy group and an indole moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 2-chlorophenol with an appropriate alkylating agent under basic conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the indole derivative under suitable conditions, often using a base and a coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group or other reducible sites.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chlorophenoxy)-1-(1H-indol-1-yl)propan-1-one: Lacks the dihydro moiety.
2-(2-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one: Contains a bromine atom instead of chlorine.
2-(2-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone: Has an ethanone group instead of propanone.
Uniqueness
The presence of both the chlorophenoxy and dihydroindole groups in 2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H16ClNO2 |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H16ClNO2/c1-12(21-16-9-5-3-7-14(16)18)17(20)19-11-10-13-6-2-4-8-15(13)19/h2-9,12H,10-11H2,1H3 |
Clé InChI |
PPNRSCSNOMKYNH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3Cl |
SMILES canonique |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B317856.png)
![2-(2-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B317859.png)


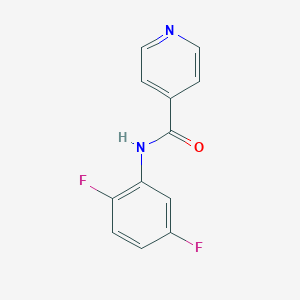
![N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B317868.png)
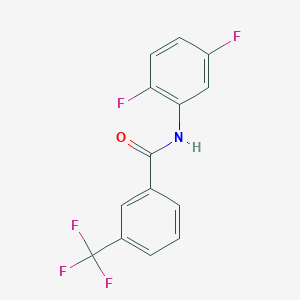
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317870.png)
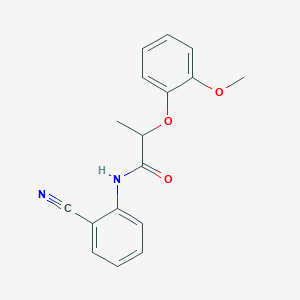

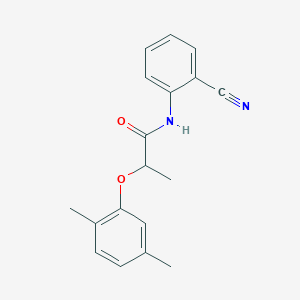
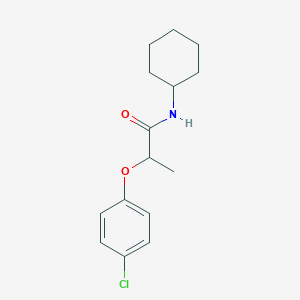
![N-ethyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B317878.png)
